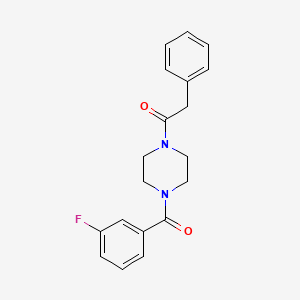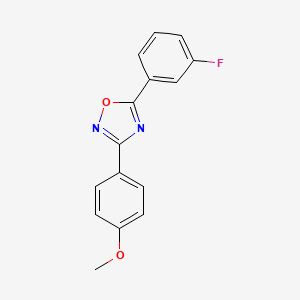
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as FMeOx and has a molecular formula of C15H11FN2O2. FMeOx belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of FMeOx is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. FMeOx has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the expression of various proteins involved in cancer cell survival, such as Bcl-2 and survivin.
Biochemical and Physiological Effects
FMeOx has been shown to have significant biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. FMeOx has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. In addition, FMeOx has been reported to have a low toxicity profile and is well-tolerated in animal models.
实验室实验的优点和局限性
FMeOx has several advantages for lab experiments. It is relatively easy to synthesize and is available in high yield and purity. FMeOx is also stable and can be stored for long periods without degradation. However, FMeOx has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. In addition, the mechanism of action of FMeOx is not fully understood, which makes it difficult to optimize its therapeutic properties.
未来方向
There are several future directions for FMeOx research. One direction is to explore the potential of FMeOx as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dose and treatment regimen of FMeOx for cancer patients. Another direction is to investigate the mechanism of action of FMeOx in more detail. Understanding the molecular targets of FMeOx will help to optimize its therapeutic properties and develop more potent derivatives. Finally, the potential of FMeOx as an antimicrobial agent should also be explored further, as there is a growing need for new antimicrobial agents due to the emergence of antibiotic-resistant strains of bacteria and fungi.
Conclusion
In conclusion, FMeOx is a promising heterocyclic compound with potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer activities. FMeOx has several advantages for lab experiments, including easy synthesis and high yield and purity. However, its full potential has not yet been explored, and further studies are needed to optimize its therapeutic properties and develop more potent derivatives.
合成方法
The synthesis of FMeOx involves the reaction of 3-fluorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with acetic anhydride and glacial acetic acid to obtain FMeOx in high yield and purity. The synthesis method of FMeOx has been optimized, and various modifications have been made to improve the yield and purity of the compound.
科学研究应用
FMeOx has been extensively studied for its potential therapeutic properties. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer activities. FMeOx has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to induce apoptosis and cell cycle arrest in cancer cells.
属性
IUPAC Name |
5-(3-fluorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWVYGGFNBZAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[methyl(propyl)amino]sulfonyl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4978438.png)
![ethyl 4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4978447.png)
![tert-butyl (2-(benzyloxy)-1-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B4978451.png)


![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)
![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)
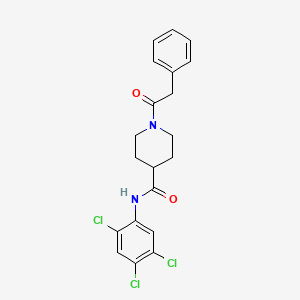
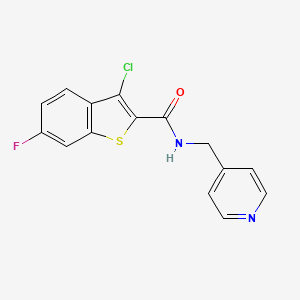
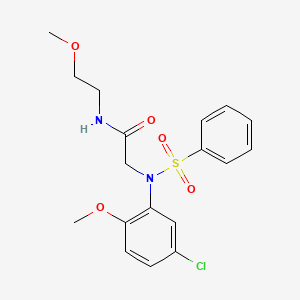
![3-[(4-chlorophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B4978517.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4978530.png)
![3,3'-methylenebis[6-(benzoylamino)benzoic acid]](/img/structure/B4978536.png)
